4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one
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Overview
Description
4,4-Dioxo-1-oxa-4lambda6-thiaspiro[44]nonan-2-one is a spirocyclic compound that features a unique structural motif combining oxygen and sulfur atoms within a spiro framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile imines with arylidenethiohydantoins. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and can yield the desired spirocyclic product in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. This includes optimizing reaction conditions for scale-up, such as using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic framework can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one is not fully understood. its bioactivity is likely related to its ability to interact with biological targets through its spirocyclic framework. This interaction can involve binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-thiaspiro[4.4]nonan-2-one: Similar spirocyclic structure but lacks the dioxo functionality.
Thioxo-tetraazaspiro[4.4]nonenones: Contains nitrogen atoms in the spirocyclic framework.
Uniqueness
4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one is unique due to its combination of oxygen and sulfur atoms within a spirocyclic structure, along with the presence of two carbonyl groups. This unique structure imparts distinct chemical reactivity and potential bioactivity compared to other spirocyclic compounds.
Properties
Molecular Formula |
C7H10O4S |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
4,4-dioxo-1-oxa-4λ6-thiaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H10O4S/c8-6-5-12(9,10)7(11-6)3-1-2-4-7/h1-5H2 |
InChI Key |
WVPFTEMNGSKDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OC(=O)CS2(=O)=O |
Origin of Product |
United States |
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